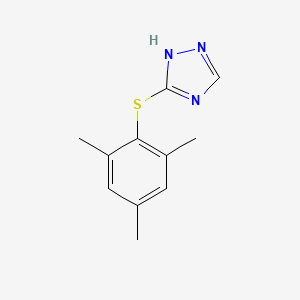
3-(Mesitylthio)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Mesitylthio)-1H-1,2,4-triazole: is an organic compound characterized by its triazole ring structure with a thiophene group attached to a trimethylphenyl group. This compound is notable for its unique chemical properties, which make it useful in various applications, particularly in the fields of chemical synthesis and agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole typically involves the reaction of 3H-1,2,4-triazole-3-thione, 1,2-dihydro-, potassium salt (1:1) with mesitylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the thiophene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds similar to 3-(Mesitylthio)-1H-1,2,4-triazole exhibit activity against various pathogens. For instance, studies have shown that certain 1,2,4-triazole derivatives possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds often range from 15.63 to 250 μg/mL, indicating their potential as effective antimicrobial agents.
Anticancer Properties
The anticancer potential of triazole derivatives has been well-documented. For example, aryl-substituted triazoles have been explored for their efficacy against various cancer cell lines. A study highlighted that derivatives of 3-amino-1,2,4-triazole showed promising results in inhibiting cancer cell growth across multiple types . The mechanisms often involve interference with cellular pathways critical for tumor growth and survival.
Anti-inflammatory Effects
Triazole compounds are also recognized for their anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory responses in various biological systems . This application is particularly relevant in the context of chronic diseases where inflammation plays a crucial role.
Fungicides and Herbicides
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by disrupting sterol biosynthesis in fungi. The application of this compound in agricultural settings could enhance crop protection against fungal pathogens . The effectiveness of these compounds is often evaluated through field trials and laboratory assays.
Polymer Chemistry
The unique structural properties of triazoles allow them to be utilized in the development of new materials. For instance, triazole-based polymers exhibit excellent thermal stability and mechanical properties. They can serve as key intermediates in the synthesis of advanced materials with specific functionalities .
Case Studies
Wirkmechanismus
The mechanism of action of 3-(Mesitylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In herbicide formulations, the compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with enzyme activity is a critical aspect of its function .
Vergleich Mit ähnlichen Verbindungen
- 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole
- 1H-1,2,4-Triazole-3-thiol
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness: 3-(Mesitylthio)-1H-1,2,4-triazole is unique due to its specific chemical structure, which includes a thiophene group attached to a trimethylphenyl group. This structure endows the compound with distinct chemical properties, making it particularly useful in the synthesis of herbicides and other chemical intermediates .
Eigenschaften
Molekularformel |
C11H13N3S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
5-(2,4,6-trimethylphenyl)sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-7-4-8(2)10(9(3)5-7)15-11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14) |
InChI-Schlüssel |
DSESHQYDMRNVJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)SC2=NC=NN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















